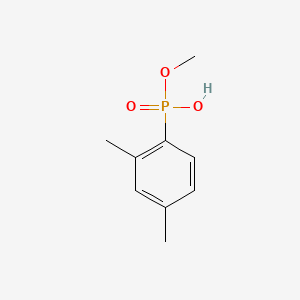

(2,4-Dimethyl-phenyl)-phosphonic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2,4-Dimethyl-phenyl)-phosphonic acid methyl ester is an organic compound that belongs to the class of phosphonic acid esters. This compound is characterized by the presence of a phosphonic acid group attached to a 2,4-dimethylphenyl ring and a methyl ester group. It is used in various chemical reactions and has applications in different scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethyl-phenyl)-phosphonic acid methyl ester typically involves the reaction of 2,4-dimethylphenol with phosphorus trichloride, followed by esterification with methanol. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

-

Reaction of 2,4-dimethylphenol with phosphorus trichloride: : [ \text{2,4-Dimethylphenol} + \text{PCl}_3 \rightarrow \text{(2,4-Dimethyl-phenyl)-phosphonic dichloride} + \text{HCl} ]

-

Esterification with methanol: : [ \text{(2,4-Dimethyl-phenyl)-phosphonic dichloride} + \text{CH}_3\text{OH} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(2,4-Dimethyl-phenyl)-phosphonic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Phosphonic acid derivatives.

Reduction: (2,4-Dimethyl-phenyl)-phosphonic acid.

Substitution: Various substituted phosphonic acid esters.

Applications De Recherche Scientifique

(2,4-Dimethyl-phenyl)-phosphonic acid methyl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonic acid derivatives.

Biology: Investigated for its potential biological activities and interactions with enzymes.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (2,4-Dimethyl-phenyl)-phosphonic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The phosphonic acid group can mimic phosphate groups in biological systems, leading to competitive inhibition of enzymes that utilize phosphate substrates.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl phenylacetate: An organic compound with a similar ester functional group but different aromatic ring substitution.

2,4-Dimethylaniline: A compound with a similar aromatic ring substitution but different functional groups.

Uniqueness

(2,4-Dimethyl-phenyl)-phosphonic acid methyl ester is unique due to the presence of both the phosphonic acid and methyl ester groups, which confer distinct chemical reactivity and biological activity

Activité Biologique

(2,4-Dimethyl-phenyl)-phosphonic acid methyl ester, also known by its CAS number 1198089-62-1, is a phosphonic acid derivative that has garnered interest due to its potential biological activities. This compound features both a phosphonic acid group and a methyl ester, which contribute to its unique chemical reactivity and biological interactions. This article explores the biological activities of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular weight of this compound is approximately 200.174 g/mol. It can be synthesized through the reaction of 2,4-dimethylphenol with phosphorus trichloride followed by esterification with methanol. The reaction conditions typically involve a base such as triethylamine to neutralize hydrochloric acid produced during the synthesis.

The biological activity of this compound is largely attributed to its ability to mimic phosphate groups in biological systems. This mimicry allows it to interact with various enzymes and receptors, potentially acting as an inhibitor or activator of biochemical pathways. The phosphonic acid moiety can participate in competitive inhibition of enzymes that utilize phosphate substrates, influencing metabolic processes .

Antimicrobial Properties

Research indicates that phosphonic acids have significant antimicrobial properties. For instance, studies have shown that certain phosphonic acid derivatives exhibit activity against various bacterial strains. The specific activity of this compound in this context remains under investigation but aligns with the general trend observed in similar compounds .

Enzyme Interaction Studies

In vitro studies have explored the interaction of this compound with enzymes involved in metabolic pathways. These studies suggest that the compound may inhibit specific enzymes through competitive inhibition mechanisms. For example, phosphonate derivatives are known to inhibit amino acid racemases and other key metabolic enzymes .

Case Studies and Research Findings

- Antibacterial Activity : A study highlighted the potential of phosphonic acids as antibacterial agents. While specific data on this compound were not detailed, the findings suggest a promising avenue for further exploration in drug development against resistant bacterial strains .

- Pharmacological Applications : Investigations into the pharmacological applications of phosphonic acids indicate their use as pro-drugs or active pharmaceutical ingredients in treating various conditions such as osteoporosis and infections. The unique structure of this compound may enhance its efficacy in these roles .

- Toxicological Assessments : Toxicological studies on related compounds have shown varying degrees of toxicity depending on the route of exposure and dosage. For example, acute oral LD50 values for similar phosphonates indicate moderate toxicity levels, suggesting that safety assessments are crucial for therapeutic applications .

Comparative Analysis

A comparison with other similar compounds reveals that this compound possesses unique characteristics due to its specific aromatic substitutions and functional groups:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains both phosphonic acid and methyl ester groups | Potential enzyme inhibitor |

| Methyl phenylacetate | Simple ester without phosphonate functionality | Limited biological activity |

| 2,4-Dimethylaniline | Amino compound without phosphonate structure | Different mechanism of action |

Propriétés

IUPAC Name |

(2,4-dimethylphenyl)-methoxyphosphinic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13O3P/c1-7-4-5-9(8(2)6-7)13(10,11)12-3/h4-6H,1-3H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMSORIHWXLZNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)P(=O)(O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13O3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717891 |

Source

|

| Record name | Methyl hydrogen (2,4-dimethylphenyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198089-62-1 |

Source

|

| Record name | Methyl hydrogen (2,4-dimethylphenyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.